molecular formula C8H12O2 B14247432 2,4-Dimethylhexa-2,4-dienoic acid CAS No. 241806-94-0

2,4-Dimethylhexa-2,4-dienoic acid

Cat. No.: B14247432
CAS No.: 241806-94-0
M. Wt: 140.18 g/mol
InChI Key: RJMYWDGRGHUHAH-UHFFFAOYSA-N
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Description

2,4-Dimethylhexa-2,4-dienoic acid is an organic compound characterized by the presence of two methyl groups and two conjugated double bonds in its structure. This compound is a derivative of sorbic acid, which is widely known for its use as a food preservative due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylhexa-2,4-dienoic acid can be achieved through various synthetic routes. One common method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and high-resolution mass spectrometry (HRMS) is common to monitor and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

2,4-Dimethylhexa-2,4-dienoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and preservation techniques.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the production of preservatives and other chemical products.

Mechanism of Action

The mechanism of action of 2,4-Dimethylhexa-2,4-dienoic acid involves its ability to disrupt microbial cell membranes, leading to cell death. The compound’s conjugated double bonds play a crucial role in its antimicrobial activity by interacting with microbial enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Sorbic Acid: A closely related compound with similar antimicrobial properties.

    Hexadienoic Acid: Another derivative with conjugated double bonds but different substitution patterns.

Uniqueness

2,4-Dimethylhexa-2,4-dienoic acid is unique due to its specific substitution pattern, which enhances its stability and antimicrobial activity compared to other similar compounds .

Properties

CAS No.

241806-94-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,4-dimethylhexa-2,4-dienoic acid

InChI

InChI=1S/C8H12O2/c1-4-6(2)5-7(3)8(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

RJMYWDGRGHUHAH-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=C(C)C(=O)O

Origin of Product

United States

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